(6-Fluorobenzo[d]thiazol-2-yl)methanol: A Technical Guide for Researchers
(6-Fluorobenzo[d]thiazol-2-yl)methanol: A Technical Guide for Researchers
An In-depth Review of the Core Physicochemical Properties, Synthesis, and Potential Biological Significance of a Key Fluorinated Benzothiazole Derivative.
Introduction
(6-Fluorobenzo[d]thiazol-2-yl)methanol is a fluorinated heterocyclic compound belonging to the benzothiazole class of molecules. The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a fluorine atom at the 6-position of the benzothiazole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its biological activity and making it an attractive candidate for drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the basic properties of (6-Fluorobenzo[d]thiazol-2-yl)methanol, including its synthesis and potential biological relevance, to support researchers and drug development professionals in their scientific endeavors.
Core Physicochemical Properties
While specific experimental data for (6-Fluorobenzo[d]thiazol-2-yl)methanol is not extensively available in peer-reviewed literature, its fundamental properties can be summarized based on its chemical structure and data from chemical suppliers.
| Property | Value | Source |
| IUPAC Name | (6-Fluorobenzo[d]thiazol-2-yl)methanol | [4] |
| CAS Number | 197364-68-4 | [4][5] |
| Molecular Formula | C₈H₆FNOS | [4][5] |
| Molecular Weight | 199.21 g/mol | Calculated |
| Synonyms | (6-Fluoro-1,3-benzothiazol-2-yl)methanol, 2-Benzothiazolemethanol, 6-fluoro- | [4][5] |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of (6-Fluorobenzo[d]thiazol-2-yl)methanol is not currently available. However, a plausible synthetic route can be devised by adapting established methods for the synthesis of similar benzothiazole derivatives.[2][6] A common approach involves the cyclization of a substituted 2-aminothiophenol.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for (6-Fluorobenzo[d]thiazol-2-yl)methanol.
Experimental Protocol: Synthesis of (6-Fluorobenzo[d]thiazol-2-yl)methanol (Adapted)
Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole (Adapted from[2])
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Dissolve 4-fluoroaniline (1 equivalent) and potassium thiocyanate (2-3 equivalents) in glacial acetic acid.
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Cool the mixture in an ice bath.
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Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise while maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours.
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Pour the reaction mixture into ice-water and neutralize with a concentrated ammonia solution to precipitate the crude 2-amino-6-fluorobenzothiazole.
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Filter the precipitate, wash with water, and dry. The product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of 6-Fluorobenzo[d]thiazole-2-carboxylic acid (Hypothetical step)
This step is a common method for introducing a carboxylic acid group at the 2-position of a benzothiazole ring, which can then be reduced.
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Hydrolyze 2-amino-6-fluorobenzothiazole under basic conditions (e.g., aqueous NaOH) to yield 2-amino-5-fluorothiophenol.
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React the resulting 2-amino-5-fluorothiophenol with glyoxylic acid in a suitable solvent. This condensation reaction should form the thiazole ring and yield 6-fluorobenzo[d]thiazole-2-carboxylic acid.
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The product can be isolated by acidification of the reaction mixture and purified by recrystallization.
Step 3: Reduction to (6-Fluorobenzo[d]thiazol-2-yl)methanol (Hypothetical step)
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Suspend the 6-fluorobenzo[d]thiazole-2-carboxylic acid in a dry aprotic solvent such as tetrahydrofuran (THF).
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Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable activating agent, to the suspension at a reduced temperature (e.g., 0°C).
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Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.
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Filter the resulting salts and extract the filtrate with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (6-Fluorobenzo[d]thiazol-2-yl)methanol.
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The final product can be purified by column chromatography on silica gel.
Potential Biological Significance and Signaling Pathways
While there is no direct research on the biological activity of (6-Fluorobenzo[d]thiazol-2-yl)methanol, the broader class of 6-fluorobenzothiazole derivatives has shown significant promise in drug discovery, particularly in the field of oncology.[7][8] These compounds are known to interact with various cellular targets and signaling pathways implicated in cancer progression.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 6-fluorobenzothiazole derivatives against a range of cancer cell lines.[2][8] The cytotoxic effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation.
Inhibition of Signaling Pathways
Benzothiazole derivatives have been identified as inhibitors of key signaling pathways that are often dysregulated in cancer.
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PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Several benzothiazole-based compounds have been developed as potent inhibitors of PI3K and/or mTOR, demonstrating their potential as anticancer therapeutics.[1][9][10][11]
References
- 1. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. (6-Fluoro-1,3-benzothiazol-2-yl)methanol | CAS 197364-68-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
